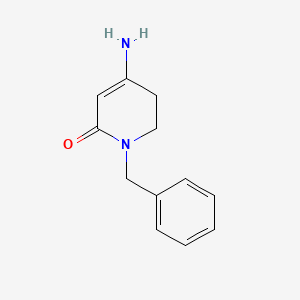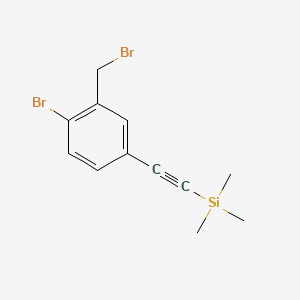
((4-Bromo-3-(bromomethyl)phenyl)ethynyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[4-Bromo-3-(bromomethyl)phenyl]ethynyl]trimethylsilane is an organic compound that features a brominated phenyl ring with a bromomethyl group and an ethynyl group attached to a trimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[4-Bromo-3-(bromomethyl)phenyl]ethynyl]trimethylsilane typically involves a multi-step processFor example, the compound can be synthesized by the palladium-catalyzed reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of palladium catalysts and specific reaction conditions such as temperature and solvent choice are critical for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
[[4-Bromo-3-(bromomethyl)phenyl]ethynyl]trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the ethynyl group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, [[4-Bromo-3-(bromomethyl)phenyl]ethynyl]trimethylsilane is used as a building block for the synthesis of more complex molecules. Its ability to undergo coupling reactions makes it valuable for constructing biaryl compounds and other aromatic systems .
Biology and Medicine
The compound’s structural features make it a potential candidate for drug discovery and development. It can be used to synthesize molecules with biological activity, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, [[4-Bromo-3-(bromomethyl)phenyl]ethynyl]trimethylsilane is used in the production of advanced materials, including polymers and electronic components. Its reactivity and versatility make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of [[4-Bromo-3-(bromomethyl)phenyl]ethynyl]trimethylsilane involves its ability to participate in various chemical reactions. The bromine atoms and ethynyl group provide reactive sites for substitution and coupling reactions, while the trimethylsilane group can stabilize intermediates and influence the overall reactivity of the molecule .
Comparison with Similar Compounds
Similar Compounds
[4-Bromophenylethynyl]trimethylsilane: Similar structure but lacks the bromomethyl group.
[4-Bromo-3-methylphenyl]ethynyl]trimethylsilane: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness
[[4-Bromo-3-(bromomethyl)phenyl]ethynyl]trimethylsilane is unique due to the presence of both bromine atoms and the ethynyl group attached to a trimethylsilane moiety. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
Molecular Formula |
C12H14Br2Si |
|---|---|
Molecular Weight |
346.13 g/mol |
IUPAC Name |
2-[4-bromo-3-(bromomethyl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H14Br2Si/c1-15(2,3)7-6-10-4-5-12(14)11(8-10)9-13/h4-5,8H,9H2,1-3H3 |
InChI Key |
SDNXEZFHXZBJOF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=C(C=C1)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


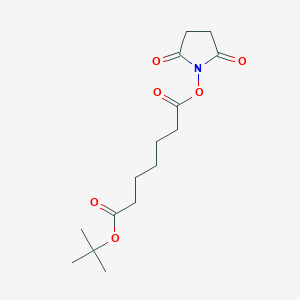
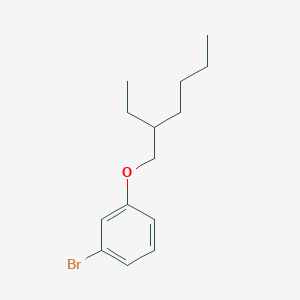
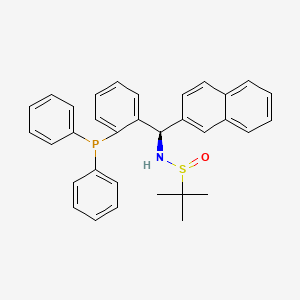
![2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide](/img/structure/B13660881.png)

![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13660890.png)
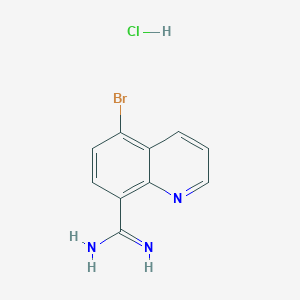
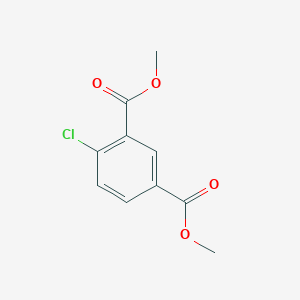
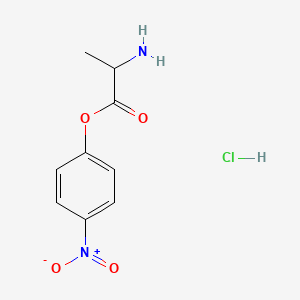
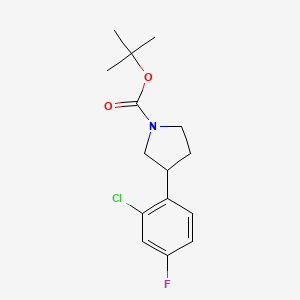

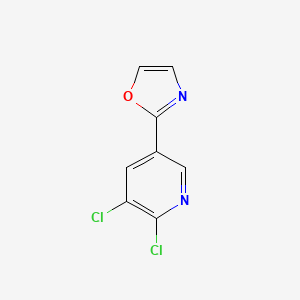
![1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660931.png)
